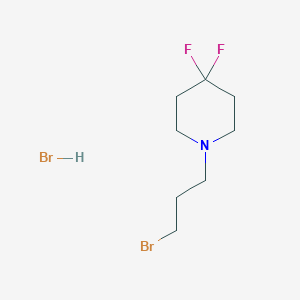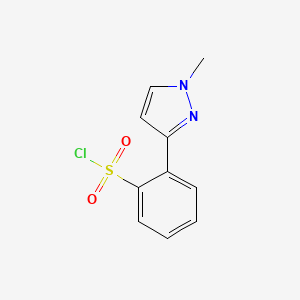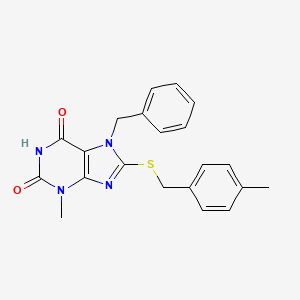![molecular formula C23H23FN6O3 B2915275 3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide CAS No. 1113103-45-9](/img/structure/B2915275.png)
3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide” is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring and a pyrimidine ring . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoxazole ring fused to a pyrimidine ring, along with ethylphenyl and fluorophenyl groups attached to different positions on the molecule .Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activity
- Antioxidant Properties : Some derivatives of 3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2-fluorophenyl)propanamide exhibit significant antioxidant properties. For example, certain compounds in this class have been shown to have approximately 1.4 times higher antioxidant activity than ascorbic acid, indicating their potential for therapeutic use in oxidative stress-related conditions (Tumosienė et al., 2020).
- Anticancer Properties : These compounds also display promising anticancer activities. They have been tested against various cancer cell lines such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, with certain derivatives showing significant cytotoxic effects against these cell lines. This suggests their potential as therapeutic agents in cancer treatment (Tumosienė et al., 2020).
Phosphodiesterase Inhibitory Activity
- cGMP Phosphodiesterase Inhibition : This class of compounds has been found to inhibit cGMP specific (type V) phosphodiesterases, which could have implications for treating conditions such as hypertension. Specific inhibitors from this group have shown enzymatic and cellular activity, as well as antihypertensive activity in vivo (Dumaitre & Dodic, 1996).
Antibacterial Activity
- Activity Against Microbial Strains : Compounds in this category have been synthesized and evaluated for their antibacterial activities. Certain derivatives have demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Lahmidi et al., 2019).
Enzyme Inhibitory and Antimicrobial Activities
- Inhibition of Topoisomerase II : Some derivatives have shown to inhibit eukaryotic DNA topoisomerase II, which could be relevant in the context of anticancer strategies. These compounds have shown significant inhibitory activity, suggesting their potential use in cancer therapy (Pınar et al., 2004).
- Antimicrobial and Anti-inflammatory Activities : Novel derivatives have been synthesized with notable anti-inflammatory and analgesic properties, adding to their potential therapeutic applications. These derivatives have shown potential in combating inflammation and pain, comparable to standard drugs in some cases (Farag et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-N-(2-fluorophenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O3/c1-13(2)32-16-10-8-15(9-11-16)23-27-19(14(3)33-23)12-30-21(25)20(28-29-30)22(31)26-18-7-5-4-6-17(18)24/h4-11,13H,12,25H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONELRFHNFGHDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-fluorophenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915192.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)

![Methyl 1,3-dioxo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-4-carboxylate](/img/structure/B2915196.png)

![(E)-N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-2-phenylethenesulfonamide](/img/structure/B2915199.png)
![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)
![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)
![1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2915202.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2915207.png)
![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)